Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
CAS No.: 6132-29-2
Cat. No.: VC21469716
Molecular Formula: C14H14ClNO2S
Molecular Weight: 295.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6132-29-2 |
|---|---|
| Molecular Formula | C14H14ClNO2S |
| Molecular Weight | 295.8g/mol |
| IUPAC Name | propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H14ClNO2S/c1-8(2)18-14(17)12-10(7-19-13(12)16)9-5-3-4-6-11(9)15/h3-8H,16H2,1-2H3 |
| Standard InChI Key | MKVIELFIGZTWFL-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N |
| Canonical SMILES | CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N |
Introduction
Chemical Identity and Structure
Basic Information
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is a thiophene derivative characterized by a 2-chlorophenyl substituent at the 4-position of the thiophene ring and an isopropyl ester group at the 3-position. This compound has significant importance in pharmaceutical and agrochemical research, primarily serving as a precursor for synthesizing heterocyclic compounds with biological activity.
Chemical Properties
The compound has the molecular formula C14H14ClNO2S with a molecular weight of 295.78 g/mol. Its structure consists of a thiophene core with strategic functional groups that contribute to its chemical reactivity and potential biological interactions. The key identifiers and properties of this compound are summarized in Table 1.
Table 1: Chemical Identifiers and Properties of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate
| Property | Value |
|---|---|
| IUPAC Name | Propan-2-yl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate |
| CAS Number | 6132-29-2 (Alternative: 351157-60-3) |
| Molecular Formula | C14H14ClNO2S |
| Molecular Weight | 295.8 g/mol |
| InChI Key | MKVIELFIGZTWFL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2Cl)N |
The compound features several functional groups including an amino group, an ester moiety, and a chlorophenyl substituent, all connected to a thiophene core. These structural elements contribute to its physicochemical properties and reactivity patterns.
Synthesis Methods
Synthetic Routes
The synthesis of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate typically involves multiple reaction steps. One common approach is the reaction of 2-chlorobenzaldehyde with thiophene-3-carboxylic acid, followed by amination and esterification processes.
Reaction Conditions
Optimal synthesis of this compound requires specific reaction conditions. The reaction should ideally be conducted in dry solvents such as dichloromethane under a nitrogen atmosphere to prevent degradation of moisture-sensitive intermediates. The use of appropriate reagents, such as anhydrides for acylation reactions at reflux temperatures around 80°C, is crucial for introducing functional groups efficiently.
Purification Methods
After synthesis, the compound requires purification to ensure high purity for research applications. Common purification methods include:
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Reverse-phase HPLC with gradients (e.g., acetonitrile:water from 30% to 100%)
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Recrystallization using methanol
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Column chromatography with appropriate solvent systems
These methods help isolate the target compound with high purity, which is essential for accurate research results.
Chemical Reactions
Types of Reactions
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate can undergo various chemical transformations due to its functional groups. The major reaction types include:
Oxidation Reactions
Oxidation reactions can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions typically target the thiophene ring or the amino group, leading to various oxidized products.
Reduction Reactions
Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The ester group is particularly susceptible to reduction, potentially forming alcohol derivatives.
Substitution Reactions
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Carboxylic acid derivatives |
| Reduction | Sodium borohydride | Methanol, 0-25°C | Alcohol derivatives |
| Substitution | Alkyl halides | Base (e.g., NaOH), 25-60°C | N-substituted derivatives |
These reaction conditions provide pathways for structural modifications that can be utilized for creating derivatives with enhanced or specialized properties.
Biological Activity
Anticancer Activity
Research suggests that compounds with similar thiophene structures exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Table 3 presents comparative data on cytotoxic activity.
Table 3: Comparative Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| Reference Compound (Doxorubicin) | MCF-7 | 10.38 | DNA intercalation and inhibition of topoisomerase II |
The compound demonstrates moderate activity against MCF-7 breast cancer cells compared to standard chemotherapeutic agents, indicating its potential as a lead compound for anticancer drug development.
Antimicrobial Properties
Thiophene derivatives similar to Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate have demonstrated antimicrobial activity against various pathogens. The presence of the 2-chlorophenyl substituent, which is an electron-withdrawing group, enhances the compound's electrophilicity, potentially improving interactions with bacterial enzymes.
Related compounds such as 2-amino-3-acyl-tetrahydrobenzothiophenes have shown promise as antibacterial agents with antivirulence activity, suggesting that our target compound might possess similar properties .
Proteomics Applications
Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate has been utilized in proteomics research to study protein interactions and modifications. The compound's ability to bind specific proteins makes it valuable for understanding complex biological systems and protein-ligand interactions.
Material Science Applications
The unique properties of thiophene derivatives make them suitable for applications in material science. Compounds with similar structures are often incorporated into conductive polymers, which are essential for electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The incorporation of this compound into polymer matrices can potentially enhance electrical conductivity and stability.
Structure-Activity Relationship
Structural Features Important for Activity
The biological activity of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is influenced by several structural features:
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The 2-amino group: Provides hydrogen bonding capabilities that can interact with biological targets
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The thiophene ring: Contributes to the compound's planarity and aromaticity
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The 2-chlorophenyl substituent: Affects the electronic distribution and lipophilicity
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The isopropyl ester: Influences the compound's solubility and membrane permeability
These structural elements work in concert to determine the compound's biological activity and pharmaceutical potential.
Comparison with Structural Analogs
Understanding how structural modifications affect the compound's properties is crucial for optimizing its activity. Table 4 presents a comparison with structural analogs.
Table 4: Structural Analogs and Their Properties
| Analog | Structural Modification | Molecular Weight (g/mol) | Key Differences in Properties |
|---|---|---|---|
| Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | Reference compound | 295.78 | Base compound |
| Ethyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate | Replacement of isopropyl with ethyl ester | ~281.75 | Slightly lower lipophilicity |
| Isopropyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate | 4-chlorophenyl instead of 2-chlorophenyl | 295.78 | Different electronic distribution |
| Isopropyl 2-methylamino-4-(2-chlorophenyl)thiophene-3-carboxylate | Methylated amino group | ~309.81 | Reduced H-bonding capacity |
These structural analogs demonstrate how minor modifications can potentially affect the compound's physicochemical properties and biological activity.
Analytical Characterization
Spectroscopic Methods
Proper characterization of Isopropyl 2-amino-4-(2-chlorophenyl)thiophene-3-carboxylate is essential for confirming its identity and purity. Various spectroscopic techniques can be employed for this purpose:
IR Spectroscopy
IR spectroscopy can identify characteristic functional groups:
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NH stretching vibrations at 3300-3500 cm⁻¹
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C=O stretching at 1680-1720 cm⁻¹
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C=C stretching at approximately 1600 cm⁻¹
NMR Spectroscopy
NMR spectroscopy provides detailed structural information:
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¹H NMR: Aromatic protons (δ 6.8-8.0 ppm), ester methyl groups (δ 1.2-1.5 ppm)
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¹³C NMR: Carbonyl carbons (δ 165-170 ppm)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and separation. Typical HPLC conditions might include C18 columns with acetonitrile/water mobile phases.
Future Research Directions
Emerging Applications
Emerging applications for this compound and its derivatives include:
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